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Compound of Interest

Compound Name: Dibenzyl azelate

Cat. No.: B154685 Get Quote

This guide provides a detailed analysis of the spectroscopic data for dibenzyl azelate, a

diester commonly used as a plasticizer and in various chemical syntheses. The interpretation of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its characterization, purity assessment, and structural elucidation. This document is

intended for researchers, scientists, and professionals in drug development and chemical

analysis.

Molecular Structure
Dibenzyl azelate, with the molecular formula C23H28O4, is the dibenzyl ester of nonanedioic

acid (azelaic acid).[1][2] Its structure consists of a central nine-carbon aliphatic chain linked at

both ends to carboxyl groups, which are in turn esterified with benzyl alcohol.

Fig. 1: Chemical Structure of Dibenzyl Azelate

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of dibenzyl azelate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Dibenzyl Azelate (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 10H
Aromatic protons

(C₆H₅)

5.11 s 4H
Benzylic protons (O-

CH₂-Ph)

2.28 t 4H α-protons (-CH₂-COO)

1.62 quintet 4H
β-protons (-CH₂-CH₂-

COO)

1.30 m 6H γ, δ, γ'-protons

Table 2: Predicted ¹³C NMR Data for Dibenzyl Azelate (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~173.3 Carbonyl carbon (C=O)

~136.0 Aromatic quaternary carbon (C1' and C1'')

~128.5 Aromatic CH (C2', C6', C2'', C6'')

~128.2 Aromatic CH (C4' and C4'')

~128.0 Aromatic CH (C3', C5', C3'', C5'')

~66.1 Benzylic carbon (O-CH₂-Ph)

~34.0 α-carbon (-CH₂-COO)

~29.0 γ/δ-carbons

~24.8 β-carbon (-CH₂-CH₂-COO)

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary slightly in experimental data.[3][4][5]

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for Dibenzyl Azelate

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2960-2850 Strong Aliphatic C-H stretch

1750-1735 Strong C=O (ester) stretch[3]

1600, 1500 Medium-Weak C=C aromatic ring stretch

1300-1000 Strong C-O stretch[3][6]

750-690 Strong
Aromatic C-H bend

(monosubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Dibenzyl Azelate

m/z Ion Notes

368.19 [M]⁺ Molecular ion

369.20 [M+H]⁺ Protonated molecule[2]

391.19 [M+Na]⁺ Sodium adduct[2]

277.15 [M - C₇H₇]⁺ Loss of a benzyl radical

181.05 [C₇H₇O₂]⁺ Benzyloxycarbonyl cation

108.05 [C₇H₈O]⁺
Tropylium ion rearrangement

from benzyl alcohol fragment

91.05 [C₇H₇]⁺ Tropylium ion (base peak)

Note: The molecular weight of dibenzyl azelate is 368.46 g/mol .[7]

Experimental Protocols
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of dibenzyl azelate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.[8]

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[9]

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be

necessary to obtain a good spectrum for all carbons, especially quaternary carbons.

Processing: Process the acquired free induction decay (FID) with an appropriate line

broadening factor and perform phase and baseline corrections. Reference the spectra to the

TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount (a few milligrams) of solid dibenzyl azelate in a volatile solvent

like dichloromethane or acetone.[10]

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[10]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Obtain a background spectrum of the clean salt plate.

Place the sample-coated salt plate in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of dibenzyl azelate (approximately 10-100 µg/mL) in a suitable

solvent such as methanol or acetonitrile.[11]

If necessary, filter the solution to remove any particulate matter.[11]

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Acquisition:

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC).

Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) and other

adducts.

Set the mass range to scan from m/z 50 to 500 or higher to ensure the detection of the

molecular ion and expected fragments.
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For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

observe characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dibenzyl azelate.

Fig. 2: General Spectroscopic Analysis Workflow

Key Mass Spectral Fragmentation Pathways
This diagram outlines the primary fragmentation patterns expected for dibenzyl azelate in

mass spectrometry.

Fig. 3: Key Fragmentation Pathways of Dibenzyl Azelate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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